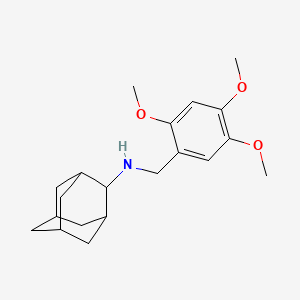
N-(2-ADAMANTYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ADAMANTYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE is a synthetic organic compound characterized by the presence of an adamantyl group and a trimethoxybenzyl group attached to an amine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ADAMANTYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE typically involves the following steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through the reaction of adamantane with a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Formation of the Trimethoxybenzyl Group: The trimethoxybenzyl group can be synthesized by reacting 2,4,5-trimethoxybenzyl chloride with an appropriate nucleophile.
Coupling Reaction: The final step involves the coupling of 1-bromoadamantane with 2,4,5-trimethoxybenzylamine under basic conditions to form this compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: N-(2-ADAMANTYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted products with new functional groups replacing the amine group.
科学的研究の応用
N-(2-ADAMANTYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties.
Biological Studies: The compound is used in research to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of other complex organic molecules.
作用機序
The mechanism of action of N-(2-ADAMANTYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The trimethoxybenzyl group can participate in hydrogen bonding and hydrophobic interactions, further modulating the compound’s activity. The overall effect is determined by the compound’s ability to alter the function of its molecular targets, leading to various biological responses.
類似化合物との比較
N-(2-ADAMANTYL)-N-(2,4,5-TRIMETHOXYBENZYL)AMINE can be compared with other similar compounds, such as:
N-(2-ADAMANTYL)-N-(2,4-DIMETHOXYBENZYL)AMINE: This compound lacks one methoxy group compared to this compound, which can affect its reactivity and binding properties.
N-(2-ADAMANTYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE: The position of the methoxy groups is different, which can influence the compound’s steric and electronic properties.
N-(2-ADAMANTYL)-N-(2,4,5-TRIMETHOXYPHENYL)AMINE: This compound has a phenyl group instead of a benzyl group, which can alter its chemical behavior and biological activity.
特性
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]adamantan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO3/c1-22-17-10-19(24-3)18(23-2)9-16(17)11-21-20-14-5-12-4-13(7-14)8-15(20)6-12/h9-10,12-15,20-21H,4-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGQNVHLEVQNKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2C3CC4CC(C3)CC2C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-fluorophenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5755669.png)
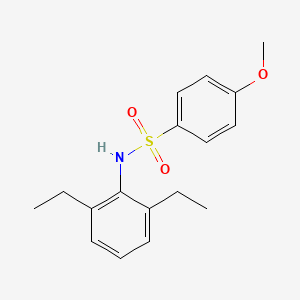

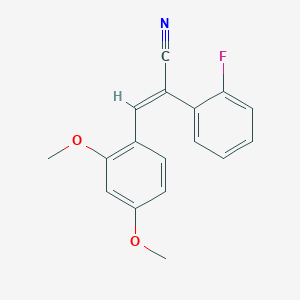
![1-Cyclopropyl-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B5755689.png)
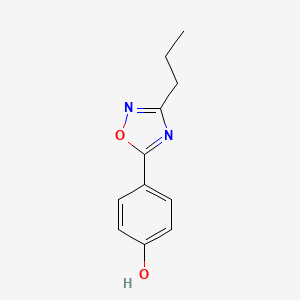
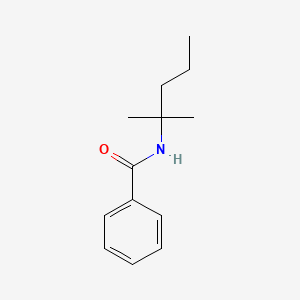

![2-{[3-(5-methyl-2-furyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5755734.png)
![N-[3-(4-morpholinyl)propyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5755735.png)
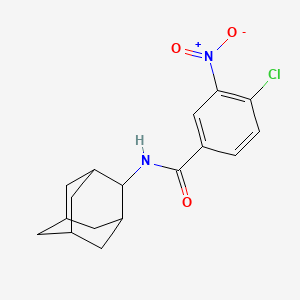
![6-(4-methylphenyl)-3-phenyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5755744.png)
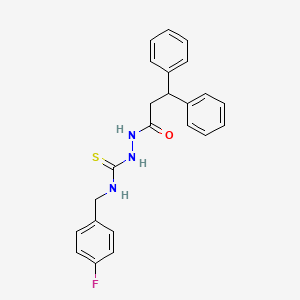
![3-[(3,5-DIMETHYL-4-ISOXAZOLYL)METHOXY]-N~1~-(2,5-DIMETHYLPHENYL)BENZAMIDE](/img/structure/B5755769.png)
